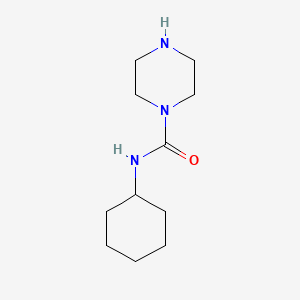

N-cyclohexylpiperazine-1-carboxamide

Description

Contextualization within Piperazine (B1678402) Derivatives Research

Piperazine and its derivatives are among the most frequently utilized heterocyclic scaffolds in the development of biologically active compounds mdpi.com. The versatility of the piperazine ring, with its two nitrogen atoms available for substitution, allows for the creation of vast libraries of compounds with diverse pharmacological activities. These derivatives have been successfully developed into drugs targeting a wide array of conditions, including cancer, depression, and schizophrenia mdpi.com.

Historical Perspective of Research on N-Cyclohexylpiperazine-1-Carboxamide and Related Compounds

Research into piperazine-containing compounds has a long history, with the piperazine ring being a key structural feature in many early pharmaceuticals. The exploration of N-substituted piperazines, including those with alkyl and cycloalkyl groups like the cyclohexyl moiety, gained momentum as medicinal chemists sought to fine-tune the properties of lead compounds. The introduction of the cyclohexyl group was a strategic modification aimed at altering lipophilicity and conformational flexibility, which in turn affects a molecule's biological activity .

In the 1990s, significant research efforts were directed towards developing new sigma (σ) receptor ligands from (naphthalene)alkylamine compounds. A common template for these molecules involved a naphthalene or tetralin nucleus connected by an alkyl spacer to a substituted piperazine ring nih.gov. Within this context, N-cyclohexylpiperazine derivatives were identified as high-affinity ligands for the σ2 receptor nih.gov. One notable example from this period of research is 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which became a template for the design of new analogues researchgate.netnih.gov. The carboxamide functional group, while not the primary focus of these early studies on N-cyclohexylpiperazines, has been a long-standing tool in medicinal chemistry to create analogues, modulate polarity, and introduce hydrogen-bonding capabilities. The synthesis of the parent compound, 1-cyclohexylpiperazine (B93859), is typically achieved through reactions such as the coupling of piperazine with a cyclohexyl halide under basic conditions .

Current Research Landscape and Identified Knowledge Gaps

The current research landscape continues to leverage the N-cyclohexylpiperazine scaffold for developing novel therapeutic agents. A significant area of investigation involves its use in creating potent and selective ligands for various receptors. For example, recent studies have reported the asymmetric synthesis of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, a derivative of the title compound, which acts as a potent and selective inverse agonist for the human cannabinoid 1 (hCB1) receptor nih.gov. This research highlights the utility of the this compound core in developing treatments for conditions like obesity nih.gov.

Another active area of research involves the exploration of N-cyclohexylpiperazine derivatives as ligands for sigma receptors, which are implicated in neurological processes and cancer researchgate.net. While the parent compound, 1-cyclohexylpiperazine, and its more complex derivatives are studied as sigma receptor ligands, there is a recognized need to understand the precise role of each structural component researchgate.netnih.gov. Studies have shown that both basic nitrogen atoms of the piperazine ring are important for ensuring high affinity for the σ2 receptor researchgate.net.

A significant knowledge gap exists regarding the specific biological activity and potential applications of the simple this compound molecule itself. Much of the available research focuses on more complex derivatives where this structure serves as a fragment or starting material. Further studies are needed to elucidate the precise mechanism of action and the full pharmacological profile of this compound and its simpler analogues. While complex derivatives have shown potential in targeting CNS disorders and as hCB1 receptor antagonists, the intrinsic activity of the core structure remains less well-defined nih.govevitachem.com.

Data Tables

Physicochemical Properties of 1-Cyclohexylpiperazine

This table summarizes the key physical and chemical properties of 1-cyclohexylpiperazine, the precursor to this compound.

| Property | Value | Reference |

| Molecular Formula | C10H20N2 | chemicalbook.comchemsynthesis.com |

| Molecular Weight | 168.28 g/mol | chemicalbook.comsigmaaldrich.com |

| CAS Number | 17766-28-8 | chemicalbook.comchemsynthesis.com |

| Melting Point | 28-37 °C | chemicalbook.comsigmaaldrich.com |

| Form | Solid / Low Melting Solid | chemicalbook.comsigmaaldrich.com |

| pKa | 9.25 ± 0.10 (Predicted) | chemicalbook.com |

Research Findings on a Related Carboxamide Derivative

This table details findings from a study on a complex derivative, N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, illustrating the therapeutic potential of this chemical class.

| Finding | Details | Reference |

| Target Receptor | Human Cannabinoid 1 (hCB1) Receptor | nih.gov |

| Activity | Potent and selective inverse agonist | nih.gov |

| Synthesis Method | Asymmetric synthesis using Davis-Ellmann-type sulfonamide chemistry | nih.gov |

| Key Result | The R-configuration enantiomer showed enhanced antagonistic activity, better oral bioavailability, and greater efficacy in reducing body weight in diet-induced obese mice. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h10,12H,1-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLPMJIIQLMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies of N Cyclohexylpiperazine 1 Carboxamide

General Synthetic Approaches for N-Cyclohexylpiperazine-1-Carboxamide Core

The construction of the this compound core is achieved through a straightforward and efficient process involving the formation of a carboxamide bond with the piperazine (B1678402) ring.

The most direct method for synthesizing the this compound core involves the nucleophilic addition of piperazine to cyclohexyl isocyanate. nih.gov In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This process is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. nih.gov

A primary challenge in this synthesis is controlling the selectivity of the reaction. Piperazine possesses two reactive secondary amine groups, making it susceptible to double addition, which would result in the formation of the symmetrical byproduct, N,N'-dicyclohexylpiperazine-1,4-dicarboxamide. To favor the desired mono-acylated product, reaction conditions must be carefully controlled. The most common strategy is to use a significant excess of piperazine relative to cyclohexyl isocyanate. This stoichiometric imbalance increases the statistical probability that an isocyanate molecule will react with an unsubstituted piperazine molecule rather than one that has already been functionalized.

Reaction Scheme: Piperazine + Cyclohexyl Isocyanate → this compound

Following the reaction, the work-up procedure typically involves acidification. Since the product, this compound, contains a free basic secondary amine on the piperazine ring, treatment with an acid (e.g., hydrochloric acid) converts it into a salt. This protonation increases the polarity of the molecule, often facilitating its precipitation from the organic solvent and allowing for separation from non-basic impurities and any unreacted starting materials.

In scenarios where the formation of the disubstituted byproduct is significant, its removal is necessary. While direct hydrolysis of one of the carboxamide groups from the N,N'-dicyclohexylpiperazine-1,4-dicarboxamide is chemically challenging due to the stability of the amide bond, it could theoretically be achieved under harsh conditions. However, such methods lack selectivity and would likely cleave the desired product as well. Therefore, careful control of the initial reaction stoichiometry followed by chromatographic purification remains the preferred method for obtaining the pure mono-substituted compound.

Functionalization and Derivatization Strategies for this compound Analogues

The this compound core offers three distinct regions for chemical modification: the cyclohexyl moiety, the piperazine ring, and the carboxamide linker. These sites allow for extensive derivatization to modulate the compound's physicochemical and pharmacological properties.

Introducing functional groups onto the cyclohexyl ring is most effectively accomplished by utilizing substituted starting materials rather than by direct functionalization of the pre-formed core. Synthetically accessible cyclohexyl isocyanate analogues can be prepared from corresponding substituted cyclohexylamines. google.com For example, reacting 4-methylcyclohexylamine (B30895) with a phosgene (B1210022) equivalent can yield 4-methylcyclohexyl isocyanate. google.com This substituted isocyanate can then be used in the initial reaction with piperazine to produce analogues bearing an alkylated cyclohexyl ring. This approach allows for the introduction of a variety of substituents at different positions on the cyclohexyl ring, provided the corresponding substituted cyclohexylamine (B46788) is available.

Table 1: Examples of Precursors for Cyclohexyl Moiety Modification

| Precursor Compound | Resulting Moiety in Final Analogue |

|---|---|

| 4-Methylcyclohexyl isocyanate | 4-Methylcyclohexyl |

| 4-Chlorocyclohexyl isocyanate | 4-Chlorocyclohexyl |

The unsubstituted secondary amine at the N4 position of the this compound core is the most common site for derivatization. This nitrogen atom can be readily functionalized through standard N-alkylation and N-arylation reactions. mdpi.com

N-Alkylation: This can be achieved through nucleophilic substitution by reacting the core with various alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base. Alternatively, reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing a wide range of alkyl substituents. mdpi.com

N-Arylation: The introduction of aryl or heteroaryl groups at the N4 position is typically accomplished using transition-metal-catalyzed cross-coupling reactions. Methods such as the Buchwald-Hartwig amination (palladium-catalyzed) or Ullmann-type couplings (copper-catalyzed) are frequently employed to form the C-N bond between the piperazine nitrogen and an aryl halide. researchgate.netrsc.org These reactions are versatile and tolerate a broad range of functional groups on the aromatic partner.

Table 2: Representative Derivatization of the Piperazine N4-Position

| Reagent | Reaction Type | N4-Substituent |

|---|---|---|

| Benzyl bromide | N-Alkylation | Benzyl |

| Benzaldehyde / NaBH(OAc)₃ | Reductive Amination | Benzyl |

| 2-Bromopyridine / Pd catalyst | N-Arylation (Buchwald-Hartwig) | Pyridin-2-yl |

The carboxamide linker itself is a stable functional group, but its structure can be elaborated to alter the properties of the molecule. The piperazine-amide motif is a common linker element in more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where its rigidity and potential for hydrogen bonding are advantageous. nih.govrsc.org

Modifications can include:

N-Alkylation of the Amide: The hydrogen atom on the carboxamide nitrogen can be substituted with an alkyl group, although this typically requires stronger reaction conditions than the alkylation of the piperazine amine.

Elaboration of the Side Chain: A common strategy in drug discovery is to build more complex structures off the core scaffold. For example, instead of a simple cyclohexyl group, the carboxamide could be formed by coupling the piperazine core with a more complex carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt). This allows for the introduction of diverse side chains containing other rings, functional groups, and chiral centers. The synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors demonstrates how the core piperazine-carboxamide structure can be part of a much larger, highly functionalized molecule. nih.govresearchgate.net

Table 3: Strategies for Modifying the Carboxamide Linker

| Strategy | Reagents/Method | Resulting Modification |

|---|---|---|

| Side Chain Elaboration | Piperazine + Activated Carboxylic Acid (e.g., Benzoyl Chloride) | Forms an N-benzoylpiperazine core |

| Linker Extension | N-Boc-piperazine + Bromoacetic acid ester, followed by coupling | Inserts an acetate (B1210297) linker at N4 |

Advanced Synthetic Techniques for this compound Analog Generation

Modern synthetic chemistry offers a robust toolkit for the efficient generation of this compound analogs. These advanced techniques allow for the systematic modification of the core structure, facilitating the exploration of chemical space and the fine-tuning of molecular properties. Key among these are methods that build complexity in a single step, control stereochemistry, and create novel carbon-carbon and carbon-heteroatom bonds with high precision.

Multi-component Reactions and Convergent Synthesis

For the generation of this compound analogs, MCRs like the Ugi or Passerini reactions could be conceptually applied. For instance, a modified Ugi four-component reaction (Ugi-4CR) could theoretically assemble the core structure or append complex side chains. This would involve reacting an amine (like a piperazine derivative), a ketone or aldehyde, an isocyanide (such as cyclohexyl isocyanide), and a carboxylic acid in a one-pot process to yield a complex amide product. uniba.it The ability to vary each of the four components allows for the creation of a vast array of analogs.

Convergent strategies offer a powerful alternative for assembling complex derivatives. nih.gov A typical convergent approach for an this compound analog might involve the separate synthesis of a functionalized piperazine ring and a complex substituent, followed by a final coupling step. This method is advantageous when synthesizing highly complex or large molecules, as it maximizes efficiency by allowing for the optimization of individual reaction pathways before the final assembly. nih.gov

Table 1: Illustrative Multi-component Reaction for Analog Synthesis

| Reactant Class | Example Building Block | Point of Diversity |

|---|---|---|

| Amine | 1-Arylpiperazine | Modification of the N4 substituent |

| Carbonyl | Substituted Benzaldehyde | Introduction of various aryl groups |

| Isocyanide | Cyclohexyl Isocyanide | Forms the carboxamide moiety |

| Carboxylic Acid | Acetic Acid | Can be varied to introduce other groups |

This table illustrates a conceptual Ugi-type reaction for generating a library of N-aryl-piperazine carboxamide derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into drug candidates is a critical aspect of medicinal chemistry, as different enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles. Stereoselective synthesis allows for the controlled formation of a specific stereoisomer. For this compound derivatives, chirality can be introduced at various positions, such as on the piperazine ring or on a substituent.

A notable example is the asymmetric synthesis of enantiomers of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide. nih.gov In this work, Davis-Ellmann-type sulfonamide chemistry was employed to asymmetrically synthesize the two enantiomers, demonstrating that the R-configuration was the more biologically active enantiomer. nih.gov Such methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction.

Another strategy involves using chiral building blocks. For instance, chiral 2-methylpiperazine (B152721) can be used as a starting material. The synthesis of a series of chiral pyrimidinyl-piperazine carboxamides demonstrated that compounds with an S-configuration at the chiral center were up to five times more active as α-glucosidase inhibitors than the corresponding R-configuration compounds. nih.govresearchgate.net This highlights the profound impact of stereochemistry on biological activity. The synthesis typically involves protecting one of the piperazine nitrogens, coupling the chiral piperazine with other fragments, deprotection, and finally forming the carboxamide bond. nih.gov

Table 2: Comparison of Chiral Synthesis Strategies

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Uses chiral auxiliaries or catalysts to induce stereoselectivity in a reaction. | Synthesis of (R)- and (S)-N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide using sulfonamide chemistry. | nih.gov |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Synthesis of pyrimidinyl-piperazine carboxamides starting from commercially available chiral (R/S)-1-boc-3-methyl piperazine. | nih.gov |

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. fishersci.canih.gov These reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, offer a versatile and highly tolerant means of derivatizing the this compound scaffold. rsc.org

The Buchwald-Hartwig amination is particularly relevant for synthesizing analogs by forming a bond between the N4 nitrogen of the piperazine ring and an aryl or heteroaryl halide. nih.govnih.gov This reaction allows for the introduction of a wide range of aromatic systems onto the piperazine core. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with challenging substrates. rsc.org

Suzuki coupling can be used to create C-C bonds, for example, by coupling a halogenated piperazine derivative with an organoboron reagent. This would allow for the attachment of various alkyl, alkenyl, or aryl groups, significantly expanding the structural diversity of the analogs. Similarly, other Pd-catalyzed reactions can be employed to introduce different functional groups, enabling a comprehensive exploration of the chemical space around the core molecule. fishersci.ca The functional group tolerance of these methods is a key advantage, allowing for their application in late-stage functionalization of complex molecules. nih.gov

Table 3: Application of Palladium-Catalyzed Reactions in Analog Synthesis

| Reaction Name | Bond Formed | Substrates for Derivatization | Potential Analogs |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | N-cyclohexylpiperazine + Aryl/Heteroaryl Halides | N4-Aryl-N1-cyclohexylpiperazine-1-carboxamides |

| Suzuki Coupling | C-C | Halogenated piperazine derivative + Aryl/Alkyl Boronic Acid | Piperazine derivatives with novel aryl or alkyl substituents |

| Sonogashira Coupling | C-C (sp-sp²) | Halogenated piperazine derivative + Terminal Alkyne | Piperazine derivatives functionalized with alkyne groups |

| Heck Coupling | C-C (sp²-sp²) | Halogenated piperazine derivative + Alkene | Piperazine derivatives with vinyl or styryl substituents |

Biological Activities and Pharmacological Profiles of N Cyclohexylpiperazine 1 Carboxamide and Its Analogues

Receptor Ligand Research and Modulation by N-Cyclohexylpiperazine-1-Carboxamide Derivatives

Sigma Receptor Interactions (σ1, σ2)

N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for sigma (σ) receptors, with varying degrees of selectivity for the σ1 and σ2 subtypes. nih.gov Research into a series of N-cyclohexylpiperazine analogues has revealed key structural features that influence binding affinity. For instance, the presence of two basic nitrogen atoms in the piperazine (B1678402) ring is crucial for optimal sigma-2 (σ2) receptor binding. nih.gov

One notable compound, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, also known as PB28, has demonstrated high affinity for both σ1 and σ2 receptors. nih.govnih.gov While it showed significant σ2 versus σ1 receptor binding selectivity in certain cancer cell lines, it was less selective in brain and liver tissues. nih.gov Further modifications to the piperazine structure have led to the development of ligands with high affinity and selectivity for the σ1 receptor. nih.gov For example, converting one of the basic nitrogen atoms into an amide resulted in a compound with a high affinity for the σ1 receptor (Ki = 0.11 nM) and a remarkable 1627-fold selectivity over the σ2 receptor. nih.gov Conversely, a smaller N-cyclohexylpiperazine derivative displayed the highest affinity for the σ2 receptor (Ki = 4.70 nM) within its series. nih.gov

The sigma-1 receptor is known to be involved in a variety of cellular functions and has been implicated in several central nervous system disorders. wustl.edu The sigma-2 receptor is overexpressed in a number of human tumors, making it a promising target for cancer therapeutics. wustl.edu

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity |

|---|---|---|---|

| PB28 | 0.38 | 0.68 | 0.56 |

| Amide Analogue (36) | 0.11 | 179 | 0.0006 |

| Small N-cyclohexylpiperazine (59) | - | 4.70 | - |

Melanocortin Receptor Agonism (e.g., MC4R)

Derivatives of this compound have been investigated as agonists for the melanocortin-4 receptor (MC4R), which plays a critical role in the regulation of energy homeostasis and body weight. nih.gov The central melanocortin system is a key target for the development of treatments for obesity and other metabolic disorders. mdpi.com

A series of MC4R agonists incorporating a piperazine core with ortho-substituted aryl sulfonamides have been synthesized and evaluated. nih.gov Several compounds from this series exhibited binding and functional activities at the MC4R in the low nanomolar range (less than 30 nM). nih.gov Notably, one of the most selective compounds in this series demonstrated over 25,000-fold greater potency at MC4R compared to the melanocortin-3 receptor (MC3R) and 490-fold greater potency at MC4R than the melanocortin-5 receptor (MC5R). nih.gov This particular compound was also shown to reduce food intake in animal models. nih.gov

The development of selective MC4R agonists is a significant area of research, with the potential to offer new therapeutic options for obesity. palatin.com

| Compound Class | Receptor Target | Activity |

|---|---|---|

| Piperazine core with ortho-substituted aryl sulfonamides | MC4R | Agonist (< 30 nM) |

Cannabinoid Receptor Modulation (e.g., CB1)

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system and is involved in a wide range of physiological processes. nih.govyoutube.com While direct agonism or antagonism of the CB1 receptor by this compound itself is not extensively documented, related carboxamide structures have been explored as allosteric modulators of CB1. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to endogenous cannabinoids. researchgate.net

Research into indole-2-carboxamides has identified key structural elements that influence their allosteric modulation of the CB1 receptor. nih.gov These findings may provide insights into the potential for this compound analogues to act as CB1 modulators. The development of allosteric modulators for the CB1 receptor is an area of growing interest, as they may offer a more nuanced approach to targeting the endocannabinoid system with potentially fewer side effects than traditional agonists or antagonists. frontiersin.org

Other Receptor Interactions (e.g., D2, 5HT1A, 5HT2A)

The N-cyclohexylpiperazine scaffold is a common feature in many compounds that interact with dopamine (B1211576) and serotonin (B10506) receptors. The dopamine D2 receptor and the serotonin 5-HT1A and 5-HT2A receptors are important targets for antipsychotic and antidepressant medications. nih.govsemanticscholar.org

Studies have shown that the interaction between D2 and 5-HT1A receptors can be modulated by various antipsychotic drugs, many of which contain a piperazine moiety. nih.gov Some atypical antipsychotics may exert their effects through a combined blockade of D2 and 5-HT2A receptors, which can lead to an increase in dopamine release in certain brain regions via 5-HT1A receptor activation. nih.gov Arylpiperazine derivatives, which are structurally related to this compound, have been identified as potent antagonists of the 5-HT2A receptor. semanticscholar.org

The ability of this compound analogues to interact with these receptors suggests their potential for development as novel agents for the treatment of various neuropsychiatric disorders.

Enzyme Inhibition Studies of this compound Analogues

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govnih.gov It catalyzes the rate-limiting step in this pathway, making it an attractive target for the development of immunosuppressive, antiviral, and anticancer agents. nih.govmostwiedzy.pl Inhibition of IMPDH leads to the depletion of guanine nucleotides, which in turn disrupts DNA and RNA synthesis and can induce apoptosis in rapidly proliferating cells such as activated lymphocytes and cancer cells. mostwiedzy.pl

While specific studies focusing solely on this compound as an IMPDH inhibitor are not widely reported, the broader class of carboxamide-containing compounds has been explored for this activity. The development of IMPDH inhibitors is an active area of research, with a focus on identifying compounds with improved potency and selectivity for bacterial or protozoal IMPDH over the human enzyme. rsc.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1, has become a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The core concept behind PARP inhibition is to induce synthetic lethality, where the combination of two non-lethal defects (in this case, PARP inhibition and a pre-existing DNA repair deficiency) leads to cell death. nih.govnih.gov

While direct studies on this compound as a PARP inhibitor are not extensively documented, the broader class of piperazine-1-carboxamide (B1295725) derivatives has been investigated for this activity. The piperazine-carboxamide moiety often serves as a key pharmacophore that can mimic the nicotinamide (B372718) portion of the NAD+ substrate, which is essential for PARP's catalytic activity.

In one study, a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were synthesized and evaluated as PARP-1 inhibitors. tandfonline.com Several of these compounds displayed potent enzymatic inhibition. For instance, compound 14p from this series, which features a furan (B31954) ring substitution, exhibited a strong inhibitory effect on the PARP-1 enzyme with an IC50 value of 0.023 µM, an activity level comparable to the well-known PARP inhibitor, Olaparib. tandfonline.com This highlights the potential of the piperazine-1-carboxamide scaffold in designing effective PARP inhibitors. The study suggested that the introduction of strongly electronegative groups or halogen atoms in the side chain could enhance the inhibitory activity. tandfonline.com

| Compound | Structure | PARP-1 IC50 (µM) | Reference |

|---|---|---|---|

| 14p | 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide with furan ring substitution | 0.023 | tandfonline.com |

| Olaparib (Reference) | Not a piperazine-1-carboxamide | Comparable to 14p | tandfonline.com |

Pantothenate Kinase (PanK) Modulation

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of coenzyme A (CoA), an essential metabolic cofactor. As such, modulation of PanK activity presents a therapeutic opportunity for various metabolic and neurological disorders. apjhs.commdpi.com

Excision Repair Cross-Complementing Group 1-Xeroderma Pigmentosum Complementary Group F (ERCC1-XPF) Inhibition

The ERCC1-XPF heterodimer is a structure-specific endonuclease that plays a vital role in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair. nih.govnih.gov Inhibition of the ERCC1-XPF interaction is an attractive strategy to enhance the efficacy of DNA-damaging chemotherapies, such as platinum-based drugs, to which cancer cells often develop resistance. nih.govnih.gov

Research in this area has explored the modification of small molecule inhibitors, with a focus on piperazine side-chains. nih.govresearchgate.net A previously reported ERCC1-XPF inhibitor was used as a template for in silico studies to explore further modifications of its piperazine side-chain. nih.gov This computational approach led to the synthesis and evaluation of new analogues. One of the newly synthesized compounds, which featured a modified piperazine moiety, demonstrated superior performance in in vitro endonuclease assays and cellular assays for NER inhibition. nih.govresearchgate.net This compound was also shown to sensitize cancer cells to DNA damaging agents like UVC radiation and cyclophosphamide. nih.govresearchgate.net These findings underscore the importance of the piperazine scaffold in the design of ERCC1-XPF inhibitors and suggest that derivatives like this compound could be promising candidates for further investigation in this therapeutic area.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.com These inflammatory mediators are involved in a variety of physiological and pathological processes, including inflammation and pain. Dual inhibition of COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially improved efficacy and a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The piperazine nucleus is a common scaffold in the design of molecules with anti-inflammatory properties. Studies have been conducted on various heterocyclic compounds incorporating a piperazine ring to evaluate their COX and LOX inhibitory potential. For example, a series of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl] derivatives of pyrrolo[3,4-c]pyrrole (B14788784) were designed, synthesized, and investigated for their ability to inhibit COX-1, COX-2, and LOX. mdpi.com The results indicated that all the tested compounds influenced the activity of these enzymes, highlighting the utility of the substituted piperazine moiety in targeting the arachidonic acid pathway. mdpi.com Although specific data for this compound is not available, the general findings for related piperazine derivatives suggest that this class of compounds warrants exploration for dual COX/LOX inhibitory activity.

Antimicrobial Activities of this compound Derivatives

The piperazine ring is a well-established pharmacophore in the development of antimicrobial agents. Its presence in various synthetic compounds has been associated with a broad spectrum of activities against bacteria and fungi. researchgate.netijbpas.com

In vitro Antibacterial Efficacy (e.g., Gram-positive bacteria)

Derivatives of piperazine-1-carboxamide have been synthesized and evaluated for their in vitro antibacterial efficacy. In one study, a series of novel 1-benzhydryl-piperazine carboxamides were synthesized and tested against a panel of standard bacterial strains, including several Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis. tandfonline.comnih.gov

Several of the synthesized carboxamide derivatives showed potent antimicrobial activities, in some cases comparable to the standard drug streptomycin. tandfonline.com For example, compound 9h from this series, a 1-benzhydryl-piperazine derivative with 3,5-dinitrobenzoyl amide, demonstrated significant antibacterial activity against B. cereus, B. subtilis, and S. aureus. tandfonline.comresearchgate.net The study noted that the presence of electron-withdrawing groups on the aromatic ring of the carboxamide moiety generally led to increased antibacterial activity. tandfonline.com

| Compound | B. cereus (µg/mL) | B. subtilis (µg/mL) | S. aureus (µg/mL) | S. epidermidis (µg/mL) | Reference |

|---|---|---|---|---|---|

| 9c (4-chlorobenzamide) | 84 | 80 | 85 | 90 | researchgate.net |

| 9e (2,4-dichlorobenzamide) | 59 | 63 | 65 | 68 | researchgate.net |

| 9f (4-fluorobenzamide) | 43 | 48 | 49 | 60 | researchgate.net |

| 9h (3,5-dinitrobenzamide) | 50 | 55 | 60 | 53 | researchgate.net |

| Streptomycin (Reference) | 157 | 210 | 234 | 134 | researchgate.net |

Anti-biofilm Activity Studies

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antimicrobial agents. The development of compounds that can inhibit biofilm formation or eradicate established biofilms is a critical area of research. nih.gov Cationic antimicrobial peptides (CAMPs) are known for their ability to inhibit biofilm formation and even eradicate preformed biofilms. nih.gov

While specific studies on the anti-biofilm activity of this compound are limited, research into related structures offers some insights. For example, piperine, an alkaloid from black pepper that contains a piperidine (B6355638) ring (structurally related to piperazine), has demonstrated potential anti-biofilm activity against Pseudomonas aeruginosa. nih.gov It was found to inhibit biofilm formation by increasing the accumulation of reactive oxygen species and affecting cell surface hydrophobicity and quorum sensing. nih.gov

Furthermore, the development of small molecules that inhibit biofilm formation is an active area of research. Some studies have noted that linkers incorporating amides and basic amines in certain molecular scaffolds can diminish anti-biofilm capacity. frontiersin.org However, the diverse chemistry of piperazine-1-carboxamide derivatives allows for a wide range of structural modifications that could be explored to optimize anti-biofilm activity. The potential for these compounds to interfere with bacterial communication systems like quorum sensing, which is crucial for biofilm formation, remains an area for future investigation.

Investigations into Mechanisms of Action against Microbial Targets

While direct investigations into the specific mechanisms of action for this compound against microbial targets are not extensively detailed in the available scientific literature, research on its analogues provides significant insights into potential pathways of antimicrobial activity. These studies on structurally related piperazine and carboxamide compounds suggest several possible mechanisms, primarily centered on enzyme inhibition, disruption of cellular integrity, and induction of oxidative stress.

Inhibition of Essential Bacterial Enzymes

A prominent avenue of investigation for piperazine derivatives has been their potential to inhibit enzymes crucial for microbial survival.

Enoyl-ACP Reductase Inhibition : Research into N,N'-disubstituted piperazines has pointed towards the inhibition of enoyl-acyl carrier protein (enoyl-ACP) reductase as a likely mechanism of antibacterial action. mdpi.com This enzyme is a key component of the bacterial fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of fatty acids that are vital for building cell membranes. The inhibition of enoyl-ACP reductase disrupts this pathway, leading to bacterial growth inhibition. Docking studies have supported these findings by modeling the binding of piperazine derivatives to the active site of the enoyl-ACP reductase from E. coli. mdpi.com

DNA Gyrase Inhibition : While not piperazine-based, studies on piperidine-4-carboxamides have identified them as a novel class of DNA gyrase inhibitors. nih.gov DNA gyrase is a topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bactericidal effects. nih.gov Given the presence of the carboxamide functional group, it is plausible that this compound or its analogues could exert a similar inhibitory effect on bacterial topoisomerases.

Disruption of Microbial Cell Structure

The integrity of the cell wall and membrane is critical for microbial survival. Certain piperazine-containing compounds have been shown to compromise these structures.

Cell Membrane Disruption : A review of piperazine-based antimicrobial polymers indicates that the piperazine moiety can play a direct role in disrupting microbial cell membranes. nih.gov The proposed mechanism involves an electrostatic interaction between the positively charged piperazine ring and the negatively charged components of the microbial cell wall, leading to cell lysis and death. nih.gov This disruption can cause the leakage of essential intracellular components, ultimately resulting in cell death. nih.gov

Induction of Oxidative Stress

A fungicidal mechanism identified for a class of compounds structurally related to this compound is the induction of oxidative stress.

Accumulation of Reactive Oxygen Species (ROS) : A study on piperazine-1-carboxamidine derivatives revealed that their antifungal activity against Candida albicans is linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that can cause significant damage to cell structures, including DNA, proteins, and lipids. The accumulation of ROS beyond the cell's antioxidant capacity leads to oxidative stress and ultimately, apoptosis or programmed cell death. nih.gov

The following table summarizes the investigated mechanisms of action for analogues of this compound:

Table 1: Investigated Mechanisms of Action for Analogues of this compound

| Mechanism of Action | Affected Microbial Process | Class of Analogue | Microbial Target(s) | References |

|---|---|---|---|---|

| Enoyl-ACP Reductase Inhibition | Fatty Acid Biosynthesis | N,N'-Disubstituted Piperazines | Escherichia coli | mdpi.com |

| DNA Gyrase Inhibition | DNA Replication | Piperidine-4-carboxamides | Mycobacterium abscessus | nih.gov |

| Cell Membrane Disruption | Cellular Integrity | Piperazine-Based Polymers | Bacteria and Fungi | nih.gov |

Structure Activity Relationship Sar and Mechanistic Investigations of N Cyclohexylpiperazine 1 Carboxamide

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of N-cyclohexylpiperazine-1-carboxamide derivatives is intricately linked to three primary structural components: the cyclohexyl ring, the piperazine (B1678402) ring, and the carboxamide linker. Modifications to any of these motifs can significantly impact the compound's potency and selectivity.

Role of the Cyclohexyl Ring in Ligand-Target Interactions

The cyclohexyl group is a crucial component for the biological activity of this compound and its analogs. Research has demonstrated that this lipophilic group plays a significant role in the interaction with biological targets. nih.gov For instance, in a series of analogues developed as inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), the cyclohexyl group was found to be essential for maintaining inhibitory activity. nih.gov

The orientation of the cyclohexyl group can form strong pi-interactions with amino acid residues within the target's binding pocket, such as with a tyrosine side chain in the adjacent protomer of the IMPDH tetramer. nih.gov This interaction highlights the importance of the conformational flexibility and hydrophobicity conferred by the cyclohexyl ring in establishing effective ligand-target binding. Replacement of the cyclohexyl ring with a larger cycloheptyl ring has been shown to reduce both enzymatic and whole-cell activity, underscoring the optimal fit of the cyclohexyl moiety. nih.gov

Significance of the Piperazine Ring in Molecular Recognition

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various molecular interactions. nih.gov In the context of this compound derivatives, the piperazine ring is significant for molecular recognition and can influence both the biochemical and whole-cell activities of the compounds. The two nitrogen atoms of the piperazine core can act as hydrogen bond acceptors and can be protonated at physiological pH, which can be crucial for interactions with target proteins and for the pharmacokinetic properties of the molecule. nih.gov

Modifications to the piperazine ring have been shown to significantly affect biological activity. For example, in the development of sigma (σ) receptor ligands, both basic nitrogen atoms of the piperazine ring were found to be important for optimal σ2 receptor binding. researchgate.net The piperazine moiety's ability to be substituted at its N-1 and N-4 positions allows for the introduction of various functional groups that can fine-tune the compound's interaction with its biological target. nih.gov

Importance of the Carboxamide Linker in Target Binding

In broader studies of carboxamide derivatives, this linker has been shown to be a valuable component in designing molecules with specific biological activities. For instance, the introduction of a carboxamide group can lead to a significant increase in the competitive binding of ligands to their targets.

Impact of Substituents on Biological Potency and Selectivity

The introduction of various substituents on the this compound scaffold can have a profound impact on biological potency and selectivity. The nature, size, and position of these substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target.

For example, in a series of benzhydrylpiperazine derivatives, the specific enantiomeric configuration (R-configuration) of a substituent on the piperazine ring was found to be the more active enantiomer, displaying enhanced antagonistic activity for the human cannabinoid receptor 1 (hCB1). nih.gov This highlights the importance of stereochemistry in the design of potent and selective ligands.

Furthermore, substitutions on aromatic rings attached to the piperazine moiety can also significantly affect activity. For instance, the presence and position of halogen atoms on a phenyl ring can greatly influence the anti-tumor activity of chalcone-piperazine hybrid compounds. nih.gov

Molecular Interactions and Binding Modes of this compound Derivatives

Understanding the precise molecular interactions and binding modes of this compound derivatives with their biological targets is crucial for rational drug design. X-ray crystallography has been an invaluable tool in elucidating these interactions at an atomic level.

X-ray Crystallography Studies of Compound-Target Complexes

X-ray crystallography provides unambiguous and detailed three-dimensional structural information of a molecule and its interactions with its biological target. nih.gov This technique has been employed to understand the binding mode of this compound analogues.

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is instrumental in structure-based drug design for understanding the interaction between a ligand and its target protein at an atomic level. dovepress.com For analogues related to this compound, docking studies have been crucial in elucidating their binding modes and affinities with various biological targets, particularly enzymes.

Research into pyrazine-2-carboxamide analogues has utilized molecular docking to evaluate their potential as antituberculosis agents by targeting the enzyme InhA (enoyl-acyl carrier protein reductase). ub.ac.id In these simulations, the crystal structure of the target enzyme is typically obtained from a repository like the Protein Data Bank (PDB). nih.govmdpi.com For instance, the docking of N-(cyclohexylmethyl)pyrazine-2-carboxamide, a structural analogue, against InhA (PDB: 4TZK) revealed a strong binding affinity, with a calculated binding energy of -7.65 kcal/mol. ub.ac.id Such studies help to identify key amino acid residues within the protein's active site that are critical for ligand binding.

In similar studies on other carboxamide derivatives, docking simulations against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, have identified specific interactions. mdpi.com For example, certain N-aryl carboxamide compounds were found to form hydrogen bonds with residues such as Asp855 and Thr854, and π-π stacking interactions with Leu788 within the EGFR active site. mdpi.com These interactions are fundamental to the stability of the ligand-receptor complex and are predictive of the compound's inhibitory potential. The cyclohexyl group, a key feature of the parent compound, is often observed forming significant alkyl or hydrophobic interactions with residues like Met 161 in enzymes such as InhA. ub.ac.id These computational predictions are vital for rational drug design, allowing for the strategic modification of the ligand's structure to enhance binding affinity and selectivity. nih.gov

| Compound/Analogue | Target Protein (PDB ID) | Binding Energy / Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-(cyclohexylmethyl)pyrazine-2-carboxamide (D) | InhA (4TZK) | -7.65 | Met 161 (alkyl interaction) |

| N-(4-cyclooctyl)pyrazine-2-carboxamide (E) | InhA (4TZK) | -7.37 | Not Specified |

| (3S)-1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide (641) | InhA | -11.1 | Tyr 158, NAD 500 (Hydrogen Bonds) |

| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a) | EGFR (3W2R) | -8.839 | Asp855, Thr854 (Hydrogen Bonds) |

| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5j) | EGFR (3W2R) | > -7.944 | Asp855, Thr854 (Hydrogen Bonds); Leu788 (π-π stacking) |

Mechanistic Pathways of Biological Action for this compound Analogues

Investigations into the analogues of this compound have identified a primary mechanism of action centered on the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov This enzyme is a crucial component in the de novo biosynthesis pathway of purine (B94841) nucleotides, which are essential for DNA and RNA synthesis. By targeting IMPDH in pathogens like Mycobacterium tuberculosis, these compounds effectively disrupt cellular replication and function, leading to a bacteriostatic or bactericidal effect. nih.gov

The significance of the N-cyclohexylpiperazine moiety has been substantiated through structure-activity relationship (SAR) studies. Research has demonstrated that the cyclohexyl group is essential for maintaining inhibitory activity against IMPDH. nih.gov Co-crystal structures of an analogue bound to M. tuberculosis IMPDH (Mth IMPDH) have confirmed that the compound binds within the NAD-binding pocket of the enzyme. nih.gov This binding orientation is stabilized by strong pi interactions between the cyclohexyl group and the side chain of a tyrosine residue (Y487') from an adjacent protomer in the enzyme's tetrameric structure. nih.gov This specific interaction underscores the critical role of the cyclohexyl group in the compound's mechanism of action. nih.gov

For a series of analogues targeting M. tuberculosis IMPDH, SAR studies revealed how structural modifications impact inhibitory potency. For instance, replacing the essential cyclohexyl group with a larger cycloheptyl ring resulted in an approximately tenfold reduction in both enzyme inhibition (higher IC₅₀) and whole-cell activity (higher MIC₉₀). nih.gov Despite the reduced potency, the co-crystal structure confirmed that the cycloheptyl analogue still binds to the same NAD-binding pocket, highlighting the conserved mechanism of inhibition. nih.gov These kinetic analyses are fundamental to understanding the potency and selectivity of these compounds, guiding the further development of more effective enzyme inhibitors.

| Compound | Key Structural Feature | IC₅₀ (µM) | MIC₉₀ (µM) |

|---|---|---|---|

| Analogue with Cyclohexyl Ring | Cyclohexyl group present | ~0.08 | ~3.1 |

| Compound 14 | Cyclohexyl replaced by Cycloheptyl | 0.83 | 31.2 |

Computational and Theoretical Chemistry Applications in N Cyclohexylpiperazine 1 Carboxamide Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of N-cyclohexylpiperazine-1-carboxamide. dergipark.org.tr These calculations provide a detailed picture of the molecule's structure and electron distribution, which dictates its physical and chemical properties. semanticscholar.org Optimization of the molecular geometry is the first step, ensuring that the calculated properties correspond to a stable, low-energy state of the molecule. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. uni-muenchen.delibretexts.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and reactivity. uni-muenchen.de

A molecule with a small HOMO-LUMO gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uni-muenchen.de This energy gap is a crucial parameter for understanding charge transfer processes within the molecule. researchgate.net While specific DFT calculations for this compound are not extensively published, data from structurally related piperazine (B1678402) derivatives can provide valuable insights. For instance, DFT calculations on a novel piperazine derivative using the B3LYP/6311G method yielded the FMO data shown below, which serves as a representative example of the parameters that would be determined for this compound. dergipark.org.tr

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.11 |

| ELUMO | -3.62 |

| Energy Gap (ΔE) | 2.49 |

The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution determines how the molecule interacts with other chemical species. youtube.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. readthedocs.io The MEP map illustrates the charge distribution on the molecular surface, providing a guide to its reactivity towards charged reactants. readthedocs.ioescholarship.org The potential is color-coded, with different colors representing different levels of electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on atoms like oxygen and nitrogen. researchgate.net For this compound, the most negative potential would be expected around the carbonyl oxygen of the carboxamide group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net In this compound, positive regions would likely be found around the hydrogen atoms attached to the piperazine nitrogen and the carboxamide nitrogen.

Green/Yellow Regions: Represent areas of near-zero potential, indicating neutral or nonpolar regions of the molecule, such as the cyclohexyl ring. nih.gov

The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting intermolecular interactions, including hydrogen bonding.

Derived from FMO energies, global reactivity descriptors offer quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These parameters, based on conceptual DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. dergipark.org.truni-muenchen.de

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (IP - EA) / 2. Molecules with a larger HOMO-LUMO gap are considered "harder." uni-muenchen.de

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the ability to accept electrons. Calculated as ω = χ² / (2η).

Using the representative data from the related piperazine derivative, these parameters can be calculated to illustrate their application. dergipark.org.tr

| Parameter | Calculated Value |

|---|---|

| Ionization Potential (IP) | 6.11 eV |

| Electron Affinity (EA) | 3.62 eV |

| Electronegativity (χ) | 4.865 eV |

| Chemical Hardness (η) | 1.245 eV |

| Global Softness (S) | 0.803 eV-1 |

| Electrophilicity Index (ω) | 9.49 eV |

Furthermore, studies on charge-transfer complexes (CTCs) involving 1-cyclohexylpiperazine (B93859) have been conducted. These investigations analyze the interaction of the piperazine derivative (as an electron donor) with π-acceptor molecules like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Such studies use spectroscopic analysis and DFT to characterize the electron transfer process, confirming the donor capability of the N-cyclohexylpiperazine moiety.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. readthedocs.io By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in drug discovery. researchgate.net

For a class of compounds like piperazine derivatives, a QSAR study would involve:

Data Collection: Assembling a dataset of piperazine derivatives with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, dipole moment). youtube.com

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build an equation that links the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A QSAR study on aryl alkanol piperazine derivatives, for example, successfully identified key descriptors like dipole moment and HOMO energy that influence their antidepressant activities. youtube.com A similar approach could be applied to this compound and its analogues to predict their potential biological effects and guide the design of more potent derivatives.

Pharmacophore Development and Virtual Screening

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model can be developed in two ways:

Ligand-based: When the 3D structure of the target is unknown, a model is generated by superimposing a set of known active molecules and extracting their common chemical features.

Structure-based: When the crystal structure of the target protein is available, the model is built based on the key interactions between the protein and a known ligand in the binding site.

Once a validated pharmacophore model is created, it can be used as a 3D query to search large chemical databases (a process called virtual screening) to identify novel compounds that match the pharmacophore and are therefore likely to be active. This method allows for the rapid screening of millions of compounds to find promising new drug candidates. For this compound, a pharmacophore model could be developed based on its structure and known active analogues to discover other compounds with similar potential biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions within a molecule and with its environment (like a solvent or a biological receptor), MD provides detailed information on conformational changes and binding stability.

In the context of this compound, MD simulations can be applied to:

Conformational Analysis: The cyclohexyl and piperazine rings are flexible. MD simulations can explore the different possible conformations (e.g., chair, boat) of these rings and the rotational freedom around the carboxamide bond, identifying the most stable, low-energy shapes the molecule adopts in solution.

Binding Dynamics: If a potential biological target is identified, MD simulations can model the interaction between this compound and the target's binding site. These simulations can assess the stability of the binding pose predicted by molecular docking, map out the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) over time, and calculate the binding free energy, which is a measure of binding affinity. Such simulations are crucial for understanding how a ligand recognizes and binds to its target receptor.

In Silico Prediction of Biological Pathways

Computational and theoretical chemistry offers powerful tools for the early-stage investigation of novel chemical entities, such as this compound. Through various in silico techniques, it is possible to predict the potential biological pathways in which a compound may be active, guiding further experimental validation. These computational approaches analyze the structural and electronic features of a molecule to infer its interactions with biological macromolecules, thereby suggesting its mechanism of action and potential therapeutic applications or toxicities.

The prediction of biological pathways for this compound can be approached through several computational strategies, primarily by identifying its potential protein targets. By understanding which proteins the compound is likely to bind to, researchers can then map these proteins to known biological pathways.

Target Fishing and Reverse Docking

One of the primary in silico methods for pathway prediction is "target fishing" or reverse docking. nih.gov This approach involves screening the three-dimensional structure of this compound against a large library of protein structures with known functions. Computational docking algorithms calculate the binding affinity of the compound to the active or allosteric sites of these proteins. Proteins that show a high predicted binding affinity are considered potential targets.

For instance, given the structural similarities of the piperazine moiety to compounds active against various receptors and enzymes, a reverse docking screening for this compound could identify potential interactions with targets such as G-protein coupled receptors (GPCRs), kinases, or proteases. Once a set of high-probability targets is identified, these can be analyzed using pathway databases like KEGG and Reactome to determine the biological pathways in which they are involved. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another valuable tool for predicting biological activity. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target.

By constructing pharmacophore models from known active ligands for various biological pathways, it is possible to screen this compound to see if it matches any of these models. A strong match would suggest that the compound is likely to be active in the corresponding pathway. For example, pharmacophore models for androgen receptor antagonists have been developed for arylpiperazine derivatives, indicating that similar compounds could be evaluated for their potential role in pathways related to hormone regulation and cancer. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov By training a QSAR model on a dataset of compounds with known activities in a particular pathway, it is possible to predict the activity of a new compound like this compound.

Modern approaches often employ machine learning algorithms to build more complex and predictive QSAR models. These models can be trained on large datasets of compounds and their associated biological activities to predict not just single-target interactions but also the likelihood of a compound modulating an entire pathway. For instance, QSAR models have been used to predict the anti-proliferative activity of arylpiperazine derivatives against prostate cancer cell lines, suggesting their involvement in cancer-related pathways. nih.gov

Potential Predicted Pathways for this compound

Based on in silico studies of structurally related piperazine and carboxamide derivatives, several biological pathways could be hypothetically implicated for this compound. These predictions would require experimental validation but provide a rational basis for initial biological screening.

| In Silico Method | Potential Target Class/Pathway | Rationale Based on Structurally Similar Compounds |

| Molecular Docking | Androgen Receptor (AR) Signaling | Arylpiperazine derivatives have been shown to have antagonistic activity against the androgen receptor, which is crucial in prostate cancer pathways. nih.govnih.govresearchgate.net |

| Pharmacophore Modeling | Serotonin (B10506) Receptor (5-HT) Pathways | The piperazine moiety is a common scaffold in many centrally acting agents that target serotonin receptors, suggesting a potential role in neurological pathways. |

| Reverse Docking | Kinase Signaling Pathways | Piperazine derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular processes like proliferation, differentiation, and apoptosis. windows.net |

| QSAR Analysis | Poly (ADP-ribose) polymerase (PARP) Inhibition | In silico studies of piperazine-substituted quinone derivatives have identified potential PARP-1 inhibitors, suggesting a possible role in DNA repair and cancer pathways. acs.orgnih.gov |

Table 1: Potential Biological Pathways for this compound Predicted by In Silico Methods

The application of these computational methods provides a powerful, cost-effective, and rapid approach to generating hypotheses about the biological roles of novel compounds. For this compound, in silico predictions can narrow down the vast landscape of biological possibilities to a manageable set of pathways for focused laboratory investigation, accelerating the drug discovery and development process.

Preclinical Research Directions and Lead Optimization of N Cyclohexylpiperazine 1 Carboxamide Compounds

Identification of Lead Compounds and Analogues for Specific Targets

The initial step in the development of N-cyclohexylpiperazine-1-carboxamide-based therapeutics is the identification of lead compounds that exhibit promising activity against specific biological targets. A notable example is the discovery of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as a potent antagonist of the human cannabinoid receptor 1 (hCB1). The hCB1 receptor is a well-validated target for the treatment of obesity and related metabolic disorders. The identification of this compound as a lead was the result of screening a library of benzhydrylpiperazine derivatives, highlighting the importance of the this compound moiety in interacting with this G-protein coupled receptor.

Further research has explored analogues of N-cyclohexylpiperazine for other targets, such as the sigma receptors (σ1 and σ2), which are implicated in a variety of central nervous system (CNS) disorders and cancer. While not carboxamides, compounds like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) have demonstrated high affinity for sigma-2 receptors, establishing the N-cyclohexylpiperazine core as a valuable pharmacophore for this target class. These findings suggest that the this compound scaffold could be a promising starting point for developing selective modulators of sigma receptors.

The general biological activity of piperazine (B1678402) derivatives has been widely investigated, with applications in antimicrobial, antiviral, and anticancer research. The this compound structure, with its distinct chemical properties, offers a versatile platform for the synthesis of diverse analogues to target a wide array of biological entities, including enzymes and other receptor types.

Optimization Strategies for Enhanced Biological Profile

Once a lead compound is identified, the subsequent phase of preclinical development focuses on optimizing its biological profile to improve its therapeutic potential. This involves enhancing its potency, selectivity, and in some cases, its ability to overcome drug resistance mechanisms.

A key aspect of lead optimization is the enhancement of a compound's potency and its selectivity for the intended target over other biological molecules. A powerful strategy to achieve this is through the exploration of stereochemistry. In the case of the hCB1 receptor antagonist N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, asymmetric synthesis was employed to produce its individual enantiomers. Biological evaluation revealed that the R-enantiomer possessed significantly enhanced antagonistic activity for the hCB1 receptor compared to the S-enantiomer. This demonstrated that a specific three-dimensional arrangement of the molecule is crucial for optimal interaction with the receptor's binding site, a common principle in medicinal chemistry.

For CNS targets, lead optimization often involves fine-tuning physicochemical properties to ensure adequate blood-brain barrier (BBB) penetration. This includes modifying lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For instance, in the development of sigma-2 receptor ligands, it was found that the lipophilicity of N-cyclohexylpiperazine derivatives correlated with their antiproliferative activity. Such insights allow medicinal chemists to systematically modify the this compound scaffold to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.

The table below summarizes the differential activity of the enantiomers of the hCB1 receptor antagonist, illustrating a key strategy for potency improvement.

| Compound | Configuration | hCB1 Antagonistic Activity | Oral Bioavailability | Efficacy in Weight Reduction |

| Racemic Mixture | R/S | Potent | - | Effective |

| Enantiomer 1 | R | More Potent | Better | Greater Efficacy |

| Enantiomer 2 | S | Less Potent | - | - |

This table is generated based on the findings that the R-configuration is the more active enantiomer.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. A promising strategy to combat MDR is the co-administration of a chemosensitizer that can inhibit these efflux pumps. Piperazine derivatives have been investigated for their potential to modulate the activity of ABC transporters.

While specific studies on this compound derivatives as resistance reversal agents are not extensively documented, the broader class of piperazine-containing compounds has shown promise. The general approach involves designing molecules that can bind to the ABC transporter, thereby competitively or non-competitively inhibiting its function and increasing the intracellular concentration of the co-administered anticancer drug. The structural features of the this compound scaffold, including its lipophilic cyclohexyl group and the hydrogen-bonding capabilities of the carboxamide moiety, could be exploited to design effective ABC transporter inhibitors. The development of such compounds would involve screening for their ability to enhance the cytotoxicity of known anticancer drugs in MDR cancer cell lines.

Integration within Drug Discovery Pipelines

The successful transition of a lead compound into a clinical candidate requires its seamless integration into a structured drug discovery pipeline. This pipeline involves a series of iterative cycles of design, synthesis, and testing to refine the compound's properties. For this compound derivatives, this process would typically involve several key stages.

Following the initial identification of a hit from a high-throughput screen or a focused library, the hit-to-lead phase begins. In this stage, the initial potent compound is optimized for properties such as selectivity, metabolic stability, and solubility. Case studies of other piperazine-containing drugs demonstrate that this phase often involves extensive SAR studies to understand which parts of the molecule are critical for its activity and which can be modified to improve its drug-like properties.

Once a lead series with a promising profile is established, it enters the lead optimization phase. Here, the focus shifts to fine-tuning the molecule to achieve a balance of potency, selectivity, pharmacokinetics, and safety. This may involve the synthesis and testing of hundreds of analogues. The goal is to identify a preclinical candidate that meets a predefined set of criteria for advancing into formal preclinical development.

The final stage before clinical trials involves Investigational New Drug (IND)-enabling studies. These are a battery of regulated studies designed to provide the necessary safety and pharmacological data to support the initiation of human clinical trials. For an this compound derivative, this would include in-depth pharmacokinetic and toxicology assessments, as well as the development of a scalable synthetic route for the drug substance. The successful completion of these studies is a critical milestone in the integration of the compound within the drug discovery pipeline and its progression towards becoming a potential new medicine.

Future Directions and Emerging Research Avenues for N Cyclohexylpiperazine 1 Carboxamide

Exploration of Novel Therapeutic Applications beyond Current Scope

While initial studies have centered on specific targets, the inherent versatility of the N-cyclohexylpiperazine-1-carboxamide structure opens avenues for a wider range of therapeutic uses. Research is expanding to explore its efficacy against various diseases driven by complex and interconnected biological pathways.

One promising area is the development of multi-targeted agents for cancer therapy. The strategy of designing single molecules that can inhibit multiple key signaling proteins is a significant focus. For instance, derivatives incorporating the piperazine-carboxamide moiety have been investigated as inhibitors of several kinases crucial for cancer cell proliferation, such as EGFR, BRAFV600E, and CDK2. nih.gov This multi-targeted approach aims to create more potent antiproliferative agents that can potentially circumvent the resistance mechanisms often seen with single-target therapies. nih.gov

The exploration extends to other disease areas where piperazine-containing compounds have shown utility. Given the prevalence of the piperazine (B1678402) ring in drugs targeting the central nervous system, future research could explore derivatives of this compound for neurological disorders. Furthermore, the scaffold's potential in treating infectious diseases, such as those caused by viruses or bacteria, remains a largely untapped area of investigation. For example, the piperazine moiety is a core component of Letermovir, an antiviral drug that works by interfering with the viral terminase complex, a mechanism distinct from traditional DNA polymerase inhibitors. mdpi.com This suggests that novel carboxamide derivatives could be designed to inhibit unique microbial targets.

Synergistic Approaches combining Computational and Experimental Methodologies

The integration of computational and experimental methods is becoming central to the efficient discovery and optimization of new drug candidates based on the this compound scaffold. This synergistic approach accelerates the drug development pipeline by predicting molecular interactions, pharmacokinetic properties, and potential synergistic effects before committing to extensive laboratory synthesis and testing.

Computational tools like molecular docking are employed to predict how novel derivatives might bind to the active sites of target proteins. nih.gov Such simulations provide valuable insights into the potential mode of inhibition and help prioritize which compounds to synthesize. For example, docking studies have been used to understand the interaction of related carboxamide hybrids with the ATP-binding pockets of kinases like BRAFV600E and CDK2. nih.gov

Beyond target interaction, in silico models are crucial for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles. nih.gov These predictions help researchers identify candidates with favorable drug-like properties early in the process, reducing the likelihood of late-stage failures. Machine learning and other computational models are also being used to predict synergistic drug combinations, which can be particularly effective in complex diseases like cancer. nih.gov These models analyze multi-omics data to identify pairs of drugs that are more effective together than individually. nih.gov This in silico screening can guide the experimental testing of this compound derivatives in combination with existing chemotherapeutic agents.